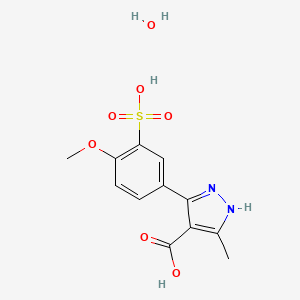

5-(4-Methoxy-3-sulfophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid hydrate

Beschreibung

5-(4-Methoxy-3-sulfophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid hydrate is a pyrazole derivative characterized by a methoxy-sulfophenyl substituent at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 4-position of the pyrazole ring. The hydrate form indicates the presence of water molecules in its crystalline structure, which may enhance solubility and stability.

Eigenschaften

CAS-Nummer |

882864-02-0 |

|---|---|

Molekularformel |

C12H14N2O7S |

Molekulargewicht |

330.32 g/mol |

IUPAC-Name |

3-(4-methoxy-3-sulfophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid;hydrate |

InChI |

InChI=1S/C12H12N2O6S.H2O/c1-6-10(12(15)16)11(14-13-6)7-3-4-8(20-2)9(5-7)21(17,18)19;/h3-5H,1-2H3,(H,13,14)(H,15,16)(H,17,18,19);1H2 |

InChI-Schlüssel |

VECDFZKUVONWQJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NN1)C2=CC(=C(C=C2)OC)S(=O)(=O)O)C(=O)O.O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-3-sulfophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid hydrate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the methoxy and sulfophenyl groups. Common reagents used in these reactions include methanol, sulfuric acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Methoxy-3-sulfophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid hydrate undergoes several types of chemical reactions, including:

Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of different derivatives.

Substitution: Various substitution reactions can occur, where functional groups on the pyrazole ring are replaced with other groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including 5-(4-Methoxy-3-sulfophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid hydrate, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effective inhibition against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

| Compound | Activity | Target Organisms |

|---|---|---|

| 5-(4-Methoxy-3-sulfophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid hydrate | Antibacterial | Gram-positive and Gram-negative bacteria |

| 5-(2-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid | Antifungal | Candida albicans |

Antiviral Properties

The compound has also been investigated for its antiviral potential. A study focusing on pyrazole-based compounds found that certain derivatives could inhibit HIV replication effectively. The structure-activity relationship (SAR) studies indicated that modifications to the pyrazole ring could enhance antiviral activity, making it a candidate for further development in antiviral therapies .

Agricultural Applications

Fungicides and Herbicides

The application of pyrazole derivatives in agriculture has been explored extensively. Compounds similar to 5-(4-Methoxy-3-sulfophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid hydrate have shown promising results as fungicides due to their ability to inhibit fungal growth in crops. The efficacy of these compounds can be attributed to their ability to disrupt fungal cell membranes or inhibit key enzymes involved in fungal metabolism.

| Application | Efficacy | Target Pests |

|---|---|---|

| Fungicide | High | Fusarium spp., Aspergillus spp. |

| Herbicide | Moderate | Broadleaf weeds |

Materials Science

Synthesis of Advanced Materials

The unique properties of 5-(4-Methoxy-3-sulfophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid hydrate make it suitable for the synthesis of advanced materials, including polymers and nanocomposites. Its ability to act as a ligand in coordination chemistry allows for the formation of metal complexes that can be utilized in catalysis or as sensors.

Case Study: Coordination Complexes

A notable study synthesized lanthanide complexes using pyrazole derivatives, demonstrating enhanced luminescent properties which could be applied in optoelectronic devices. The coordination chemistry involved the formation of stable complexes that exhibited significant photophysical characteristics .

Wirkmechanismus

The mechanism of action of 5-(4-Methoxy-3-sulfophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Pyrazole derivatives are widely studied for their structural diversity and functional versatility. Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituents, synthesis, physicochemical properties, and applications.

Structural Features

Key Observations :

- The sulfophenyl group in the target compound confers high hydrophilicity and acidity compared to phenyl () or alkyl/aryl groups ().

- Methylsulfanyl () and chlorophenyl () substituents enhance lipophilicity, contrasting with the target’s hydrophilic sulfophenyl group.

Comparison :

- The target compound’s synthesis may require regioselective sulfonation, a more complex step compared to ester hydrolysis () or diazonium coupling ().

- Yields and purity depend on substituent reactivity; for example, bulky groups () might reduce reaction efficiency.

Physicochemical Properties

- Solubility : The sulfonic acid group in the target compound enhances water solubility, whereas methylsulfanyl () and chlorophenyl () groups favor organic solvents.

- Acidity : The sulfophenyl group (pKa ~1–2) makes the target compound more acidic than carboxylic acid derivatives (pKa ~4–5) in and .

- Thermal Stability : Hydrate forms (target compound) may decompose at lower temperatures compared to anhydrous derivatives (e.g., , m.p. 156–157°C).

Biologische Aktivität

5-(4-Methoxy-3-sulfophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid hydrate is a synthetic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C11H12N2O5S

- Molecular Weight : 288.29 g/mol

- CAS Number : 178316-79-5

The presence of the methoxy and sulfophenyl groups contributes to its solubility and reactivity, influencing its biological interactions.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. A study highlighted that compounds similar to 5-(4-Methoxy-3-sulfophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid hydrate can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The mechanism is thought to involve the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound. In vitro assays have shown that it can scavenge free radicals effectively, thus reducing oxidative stress in cellular models. This property is essential for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. 5-(4-Methoxy-3-sulfophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid hydrate has shown activity against several bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated using minimum inhibitory concentration (MIC) assays, revealing promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Data Table: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

In a controlled study, researchers administered various concentrations of 5-(4-Methoxy-3-sulfophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid hydrate to cultured macrophages stimulated with lipopolysaccharide (LPS). The results indicated a dose-dependent reduction in cytokine production, supporting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against biofilm-forming bacteria. The results showed that treatment with the pyrazole derivative significantly reduced biofilm formation compared to untreated controls, indicating its potential use in preventing biofilm-associated infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.